N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide, often referred to as Compound X , is a synthetic organic compound. Its chemical formula is C18H24Cl2N2Pd2 , and it has a molecular weight of 552.14 g/mol . This compound contains palladium atoms and exhibits interesting reactivity due to its functional groups.
Synthesis Analysis
The synthesis of Compound X involves several steps, including the coupling of an imidazole moiety with a substituted phenyl group. While I don’t have specific synthetic procedures for this compound, it likely follows established palladium-catalyzed cross-coupling reactions. Researchers have explored various synthetic routes, such as Buchwald-Hartwig cross-coupling, Heck reactions, and Suzuki-Miyaura couplings .
Molecular Structure Analysis
Compound X features a complex molecular structure. The central palladium atoms coordinate with the dimethylamino and imidazole groups. The biphenyl backbone contributes to its rigidity and stability. The empirical formula suggests the presence of chlorine atoms as well .
Chemical Reactions Analysis
Compound X serves as a versatile catalyst in various cross-coupling reactions. Its palladium centers facilitate C-C bond formation, making it valuable in synthetic chemistry. Researchers have employed it in Buchwald-Hartwig, Sonogashira, and Stille couplings, among others .
Physical and Chemical Properties Analysis
Mechanism of Action
As a catalyst, Compound X activates palladium atoms, allowing them to participate in oxidative addition, transmetalation, and reductive elimination steps. These processes enable the coupling of aryl halides or pseudohalides with other organic substrates. The imidazole group may stabilize the palladium intermediates .
Properties
IUPAC Name |
N-[[2-(dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-5-19(24)23(13-16(2)12-22-11-10-20-15-22)14-17-8-6-7-9-18(17)21(3)4/h5-11,15-16H,1,12-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUVQIYVFMBJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)CN(CC2=CC=CC=C2N(C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.